Product packaging for 2-Methyl-5-[(E)-2-nitroethenyl]thiophene(Cat. No.:)

2-Methyl-5-[(E)-2-nitroethenyl]thiophene

Cat. No.: B13151695
M. Wt: 169.20 g/mol
InChI Key: IGZZBRRQXUHTKJ-SNAWJCMRSA-N
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Description

Overview of Thiophene (B33073) Heterocycles in Organic and Medicinal Chemistry Research

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in both organic synthesis and medicinal chemistry. wikipedia.orgderpharmachemica.com Its structural similarity to benzene, yet with distinct electronic properties, allows it to serve as a versatile building block for a vast number of compounds. derpharmachemica.com The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which is a crucial aspect in the design of biologically active molecules. derpharmachemica.com Thiophene derivatives have been found to exhibit a wide spectrum of pharmacological activities, leading to their incorporation into numerous approved drugs. derpharmachemica.com The thiophene nucleus can be synthesized through various methods, including the Paal-Knorr synthesis, Gewald aminothiophene synthesis, and industrial-scale reactions involving butane (B89635) and sulfur. derpharmachemica.com

Significance of Nitroalkenes as Versatile Synthons in Organic Synthesis

Nitroalkenes are highly valuable and versatile intermediates in organic synthesis. researchgate.netrsc.org The strong electron-withdrawing nature of the nitro group makes the carbon-carbon double bond highly susceptible to nucleophilic attack, enabling a wide range of chemical transformations. researchgate.net They serve as precursors for the synthesis of a diverse array of heterocyclic compounds, including those containing oxygen, nitrogen, and sulfur. researchgate.netrsc.org The reactivity of nitroalkenes allows for their participation in Michael additions, cycloaddition reactions, and various cascade or domino reactions. researchgate.net This versatility has cemented their role as essential synthons for the construction of complex molecular architectures.

Structural Features and Electronic Configuration of 2-Methyl-5-[(E)-2-nitroethenyl]thiophene

The structure of this compound is characterized by a planar thiophene ring substituted at the 2-position with a methyl group and at the 5-position with an (E)-2-nitroethenyl group. The "(E)" designation indicates that the nitro group and the thiophene ring are on opposite sides of the carbon-carbon double bond of the ethenyl bridge.

The electronic configuration is significantly influenced by the interplay between the electron-donating methyl group and the electron-withdrawing nitroethenyl group, mediated by the aromatic thiophene ring. The nitro group's strong electron-withdrawing capacity creates a polarized π-system, making the β-carbon of the nitroethenyl group highly electrophilic.

Table 1: Predicted Physicochemical Properties

Property Value
Molecular Formula C₇H₇NO₂S
Molecular Weight 169.20 g/mol

Note: These properties are predicted based on the chemical structure and data from similar compounds.

Historical Context and Evolution of Research on Nitroethenyl Thiophene Derivatives

The discovery of thiophene by Viktor Meyer in 1882, as a contaminant in benzene, marked the beginning of extensive research into this class of heterocycles. wikipedia.orgderpharmachemica.com The synthesis of thiophene derivatives has evolved significantly since Meyer's initial work, with the development of numerous named reactions that allow for the construction of a wide variety of substituted thiophenes. derpharmachemica.com

The exploration of nitroalkenes as synthetic intermediates gained momentum in the 20th century, with their utility in forming new carbon-carbon and carbon-heteroatom bonds becoming increasingly recognized. The combination of these two areas of research, leading to the synthesis and study of nitroethenyl thiophene derivatives, represents a logical progression in the quest for novel and reactive chemical entities. Early research in this area likely focused on the fundamental reactivity of these compounds, exploring their utility in cycloaddition and nucleophilic addition reactions. More recent investigations into thiophene derivatives have often been driven by the search for new materials with specific electronic properties and for new pharmacologically active agents. researchgate.net The nitration of thiophene derivatives has been a subject of study for decades, with researchers investigating the conditions and outcomes of introducing nitro groups onto the thiophene ring. osti.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2S B13151695 2-Methyl-5-[(E)-2-nitroethenyl]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

2-methyl-5-[(E)-2-nitroethenyl]thiophene

InChI

InChI=1S/C7H7NO2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+

InChI Key

IGZZBRRQXUHTKJ-SNAWJCMRSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C/[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(S1)C=C[N+](=O)[O-]

Origin of Product

United States

Exploration of the Reactivity and Chemical Transformations of 2 Methyl 5 E 2 Nitroethenyl Thiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is known to be more reactive towards electrophiles than benzene, with a preference for substitution at the C2 and C5 positions. pearson.com In 2-methyl-5-[(E)-2-nitroethenyl]thiophene, these positions are already substituted. Therefore, electrophilic attack would be directed to the C3 and C4 positions.

The presence of the (E)-2-nitroethenyl group at the C5 position significantly influences the electrophilic aromatic substitution on the thiophene ring. The nitro group is a powerful electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. This deactivation makes electrophilic substitution reactions on this compound more challenging compared to thiophene or 2-methylthiophene (B1210033).

The regioselectivity of electrophilic substitution is governed by the directing effects of both the methyl group at C2 and the nitroethenyl group at C5. The methyl group is an activating, ortho-, para-directing group, which in this case directs incoming electrophiles to the C3 position. Conversely, the nitroethenyl group is a deactivating, meta-directing group, which also directs incoming electrophiles to the C3 position (meta to the C5 position). Therefore, the concerted directing effects of both substituents strongly favor electrophilic substitution at the C3 position of the thiophene ring.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the thiophene ring to form a resonance-stabilized cationic intermediate, known as a sigma complex, followed by the loss of a proton to restore aromaticity. libretexts.org

Nucleophilic Addition Reactions to the Activated Carbon-Carbon Double Bond

The carbon-carbon double bond in the (E)-2-nitroethenyl group is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro group. This makes the β-carbon of the double bond (adjacent to the thiophene ring) electrophilic and susceptible to attack by a wide range of nucleophiles. massey.ac.nz

The conjugate addition of nucleophiles to the activated double bond of this compound is a classic example of a Michael-type addition. nih.govresearchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A variety of nucleophiles can be employed in these reactions, including:

Carbon nucleophiles: Enolates, organometallic reagents (e.g., Grignard reagents, organocuprates), and enamines can add to the double bond to form new carbon-carbon bonds.

Nitrogen nucleophiles: Primary and secondary amines can readily undergo aza-Michael addition to yield β-amino nitro compounds. massey.ac.nz

Sulfur nucleophiles: Thiols can participate in thia-Michael additions, a highly efficient reaction for the formation of carbon-sulfur bonds. srce.hr

Oxygen nucleophiles: Alcohols and alkoxides can also add to the activated double bond, although they are generally less reactive than nitrogen or sulfur nucleophiles.

The general scheme for a Michael-type addition to this compound can be represented as follows:

Nucleophile (Nu-H) Catalyst/Conditions Product
Malonic esters Base (e.g., NaOEt) 2-Methyl-5-[1-nitro-2-(dicarboalkoxymethyl)ethyl]thiophene
Amines (R₂NH) Base or neat 2-Methyl-5-[1-nitro-2-(dialkylamino)ethyl]thiophene
Thiols (RSH) Base (e.g., Et₃N) 2-Methyl-5-[1-nitro-2-(alkylthio)ethyl]thiophene

Conjugate addition reactions are instrumental in the synthesis of a wide array of functionalized thiophene derivatives. The initial adducts from Michael-type additions can undergo further transformations. For instance, the resulting nitroalkane functionality can be converted into other functional groups, such as amines, ketones, or oximes, providing access to a diverse range of complex molecules. These reactions have been extensively used in the synthesis of heterocyclic compounds. researchgate.net

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine functionality. This transformation is of significant synthetic importance as it provides access to amino-substituted thiophene derivatives, which are valuable intermediates in medicinal and materials chemistry. researchgate.netjsynthchem.com

The selective reduction of the nitro group in the presence of the carbon-carbon double bond and the thiophene ring can be achieved using various methods. The choice of reducing agent is crucial to avoid the reduction of the double bond or the desulfurization of the thiophene ring.

Common methods for the selective reduction of nitroalkenes to primary amines include:

Catalytic Hydrogenation: This method often employs a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel (Raney Ni) with molecular hydrogen (H₂). ursinus.edu Transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst is also effective and often offers milder reaction conditions. organic-chemistry.org

Chemical Reduction: A variety of chemical reagents can be used for this reduction.

Metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., HCl or acetic acid) are commonly used. researchgate.net

Complex metal hydrides, such as lithium aluminum hydride (LiAlH₄), can reduce nitroalkenes to amines. However, these are strong reducing agents and may also reduce other functional groups. ursinus.edu

Sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, such as nickel(II) chloride or cobalt(II) chloride, can also effect the reduction. jsynthchem.com

Other methods include the use of reagents like trichlorosilane (B8805176) in the presence of an organic base. google.com

The following table summarizes some of the common reagents used for the selective reduction of nitro groups:

Reagent Conditions Product
H₂, Pd/C Methanol, room temperature 2-(5-Methylthiophen-2-yl)ethan-1-amine
Fe, HCl Ethanol/Water, reflux 2-(5-Methylthiophen-2-yl)ethan-1-amine
NaBH₄, NiCl₂·6H₂O Methanol, 0 °C to room temperature 2-(5-Methylthiophen-2-yl)ethan-1-amine

Formation of Intermediate Nitroso and Hydroxylamine (B1172632) Derivatives

The reduction of the nitro group in nitroalkenes is a stepwise process that can be controlled to yield partially reduced intermediates. For this compound, this transformation is expected to proceed via the transient formation of a nitrosoethenyl derivative, followed by further reduction to the more stable hydroxylamine.

Step 1: Two-electron reduction. The nitro group (–NO₂) is reduced to a nitroso group (–NO). This species, 2-Methyl-5-[(E)-2-nitrosoethenyl]thiophene, is typically highly reactive and not isolated.

Step 2: Further two-electron reduction. The intermediate nitroso compound is subsequently reduced to the corresponding hydroxylamine derivative, N-{(E)-2-[5-Methylthiophen-2-yl]ethenyl}hydroxylamine.

Various reducing agents can be employed to achieve this transformation, with the choice of reagent and reaction conditions determining the final product. nih.gov For instance, controlled reduction using reagents like zinc dust in the presence of ammonium chloride is a classic method for converting nitro compounds to hydroxylamines. nih.gov Similarly, catalytic hydrogenation with specific catalysts (e.g., Raney nickel) under carefully controlled temperatures can also favor the formation of the hydroxylamine. nih.gov Complete reduction under more forcing conditions typically leads to the corresponding amine.

The formation of these intermediates is significant as they represent key branching points for further synthetic modifications. The hydroxylamine, in particular, is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Cycloaddition Reactions and Pericyclic Transformations

The electron-deficient double bond of the nitroethenyl group makes this compound an excellent participant in cycloaddition reactions. In these reactions, it typically functions as the 2π-electron component (the dienophile in Diels-Alder reactions), reacting with various electron-rich partners.

Diels-Alder Reactions of the Nitroethenyl Moiety with Dienes

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, the nitroethenylthiophene derivative is expected to be a highly reactive dienophile. The electron-withdrawing nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the reaction with electron-rich dienes possessing a high-energy Highest Occupied Molecular Orbital (HOMO). nist.gov

While the thiophene ring itself is generally a poor diene in thermally-induced Diels-Alder reactions due to its aromaticity, the exocyclic nitroethenyl double bond readily participates. Research on the closely related analogue, 2-[(E)-2-nitroethenyl]thiophene, has demonstrated its capability to react with dienes like 1,4-benzoquinone (B44022) to form complex fused-ring systems. This reactivity is directly applicable to this compound.

The general scheme for such a reaction is outlined below:

DieneDienophileExpected Product Type
Electron-rich acyclic diene (e.g., 2,3-dimethyl-1,3-butadiene)This compoundSubstituted cyclohexene
Cyclic diene (e.g., cyclopentadiene)This compoundBicyclic adduct (norbornene derivative)

These reactions are valuable for constructing six-membered rings with control over regiochemistry and stereochemistry, leading to complex molecular architectures.

Other [m+n] Cycloadditions for Building Complex Ring Systems

Beyond the classic [4+2] Diels-Alder reaction, the activated double bond of conjugated nitroalkenes can participate in other cycloaddition processes. These reactions provide pathways to various other ring systems.

[3+2] Cycloadditions: The nitroethenyl moiety can react with 1,3-dipoles such as nitrones, azides, or diazocompounds. For example, reaction with a nitrone would be expected to yield a five-membered isoxazolidine (B1194047) ring, a valuable heterocyclic scaffold.

[2+2] Cycloadditions: Photochemically-induced or metal-catalyzed [2+2] cycloadditions with other alkenes can lead to the formation of highly substituted cyclobutane (B1203170) rings. Thermal [2+2] cycloadditions are less common but can occur with particularly activated partners like enamines or ynamides.

These varied cycloaddition pathways underscore the versatility of the nitroethenylthiophene scaffold in synthetic chemistry for the construction of diverse and complex cyclic molecules.

Radical Reactions Involving the Nitroalkene Unit

The electron-poor nature of the double bond in this compound also makes it a good acceptor for radical species. The addition of a carbon- or heteroatom-centered radical to the β-carbon (the carbon further from the thiophene ring) results in a stabilized α-nitro radical intermediate.

Photoinduced and Metal-Catalyzed Radical Processes

Various methods can be employed to generate radicals that subsequently add to the nitroalkene. Studies on analogous β-nitrostyrenes have shown that triethylborane (B153662) can mediate the addition of alkyl radicals (generated from alkyl iodides) across the double bond under mild, air-initiated conditions. This type of reaction is expected to be applicable to the thiophene derivative, providing a method for carbon-carbon bond formation.

The general mechanism involves three key steps:

Initiation: A radical initiator (e.g., trace oxygen with Et₃B) generates an ethyl radical, which then abstracts an iodine atom from the alkyl iodide to produce an alkyl radical (R•).

Propagation: The alkyl radical adds to the β-position of the nitroethenyl group. The resulting α-nitro radical intermediate can then be trapped or undergo further reactions.

Termination: Combination of any two radical species present in the reaction mixture terminates the chain process.

This reactivity allows for the introduction of a wide range of alkyl groups at the β-position of the ethenyl linker, further functionalizing the molecule.

Isomeric Transformations and Configurational Stability

The "(E)" designation in this compound specifies the stereochemistry of the substituents around the carbon-carbon double bond, indicating a trans configuration. The configurational stability of this isomer is an important consideration, particularly in the context of photochemical reactions.

Like other stilbene (B7821643) and styryl analogues, the (E)-isomer is generally the more thermodynamically stable form. However, upon irradiation with ultraviolet light, photoisomerization to the (Z)-isomer (cis) can occur. This process involves the absorption of a photon to promote the molecule to an excited state, where rotation around the central double bond becomes possible. Upon relaxation back to the ground state, a mixture of both (E) and (Z) isomers can be obtained.

This photochemical E→Z isomerization is often the initial step in photocyclization reactions of styryl-type compounds. For the (Z)-isomer of this compound, a subsequent conrotatory 6π-electrocyclization could potentially occur between the ethenyl bond and the C4-C5 bond of the thiophene ring, leading to a dihydronaphthothiophene intermediate after a subsequent elimination or oxidation step. The efficiency and pathway of such photoreactions are highly dependent on the specific substitution pattern and reaction conditions.

(E)/(Z) Isomerization Studies and Control

The stereochemistry of the exocyclic double bond in this compound is a critical determinant of its conformational properties and reactivity. The molecule is generally synthesized and isolated as the thermodynamically more stable (E)-isomer. The study of (E)/(Z) isomerization provides insight into the molecule's stability, electronic properties, and potential for photochemical applications.

Research on analogous β-nitrostyrenes and other heteroarylethenes indicates that the predominance of the (E)-isomer is a common feature, often being the sole product isolated under thermodynamically controlled reaction conditions. psu.edu The greater stability of the (E)-isomer is attributed to reduced steric hindrance compared to the (Z)-isomer, where the nitro group and the thiophene ring are on the same side of the double bond.

Control and study of isomerization can be achieved through photochemical and, in some cases, thermal methods.

Photochemical Isomerization : Irradiation with light of an appropriate wavelength can induce (E) to (Z) isomerization. In related stilbene and styrylthiophene systems, photoisomerization is a well-established phenomenon that proceeds via excited states. ua.esrsc.org Upon absorption of a photon, the molecule is promoted to an excited state where the rotational barrier around the central double bond is significantly lower, allowing for conversion to the (Z)-isomer. A photostationary state, a specific ratio of (E) and (Z) isomers, can be reached under continuous irradiation. The process is often reversible, with the (Z)-isomer potentially reverting to the more stable (E)-form either photochemically or thermally. rsc.orgub.edu

Thermal Isomerization : The (Z)-isomer is typically less stable and can revert to the (E)-isomer upon heating. ub.edu The energy barrier for this thermal Z-to-E isomerization dictates the kinetic stability of the (Z)-isomer. For many photochromic heteroarylethenes, this relaxation process can range from microseconds to hours in the dark at ambient temperatures. ub.edu For β-nitrostyrene analogs, the difficulty in isolating the (Z)-isomer suggests a relatively low energy barrier for thermal conversion back to the (E)-form. psu.edu

The isomerization process significantly alters the molecule's geometry and electronic structure, which can be monitored using spectroscopic techniques like ¹H NMR and UV-Vis spectroscopy.

ParameterExpected Observation for (E)-IsomerExpected Observation for (Z)-IsomerRationale
¹H NMR Chemical Shift Olefinic protons appear at distinct chemical shifts.Significant shifts in olefinic and aromatic protons are expected due to changes in anisotropy and steric compression.The proximity of the nitro group and thiophene ring in the (Z)-isomer alters the local magnetic environment.
UV-Vis Spectrum Exhibits a characteristic absorption maximum (λmax) corresponding to the π-π* transition of the conjugated system.A hypsochromic (blue) shift in λmax is anticipated.Steric hindrance in the (Z)-isomer forces the nitro group and/or the thiophene ring to twist out of the plane of the double bond, reducing conjugation. psu.edu
Thermodynamic Stability HigherLowerReduced steric repulsion between the substituents on the double bond. psu.edu

Investigation of Vinylogous Reactivity and Extended Conjugation Effects

The chemical behavior of this compound is profoundly influenced by the extended conjugation between the electron-donating 2-methylthiophene ring and the strongly electron-withdrawing nitrovinyl group. This conjugated system facilitates the transmission of electronic effects, leading to characteristic reactivity patterns, a concept known as vinylogy.

The (E)-isomer's planarity is crucial for maximizing this conjugation. In analogous (E)-arylnitrobutenes, the nitro group and the C=C double bond are nearly coplanar, allowing for effective electronic communication with the aromatic ring. psu.edu In contrast, steric strain in the corresponding (Z)-isomers forces the nitro group to twist significantly out of the plane of the double bond (by as much as 70°), which severely disrupts conjugation. psu.edu This loss of conjugation in the (Z)-isomer is supported by NMR data in related compounds, where the carbon atom of the aromatic ring attached to the vinyl group experiences a significant upfield shift compared to the (E)-isomer. psu.edu

The key consequences of this extended conjugation in the predominant (E)-isomer are:

Deactivation of the Thiophene Ring: The powerful electron-withdrawing effect of the nitrovinyl substituent deactivates the thiophene ring towards electrophilic aromatic substitution. The π-electron density of the ring is pulled towards the nitro group, making it less nucleophilic and thus less reactive with electrophiles.

Activation towards Nucleophilic Attack: The extended conjugation makes the β-carbon of the nitrovinyl group (the carbon atom adjacent to the thiophene ring) highly electrophilic. This activates the molecule for vinylogous Michael-type additions. Nucleophiles can attack this β-carbon, with the negative charge being delocalized across the nitroethenyl system onto the oxygen atoms of the nitro group.

The table below summarizes the expected effects of extended conjugation on the reactivity of the molecule.

FeatureDescriptionConsequence for Reactivity
Electronic System An extended π-system encompassing the thiophene ring and the nitrovinyl group.Efficient transmission of electronic effects across the molecule.
Electron-Withdrawing Group The -CH=CHNO₂ group acts as a potent electron-withdrawing entity.Deactivates the thiophene ring to electrophilic attack; activates the vinyl β-carbon to nucleophilic attack.
(E)-Isomer Geometry Largely planar conformation.Maximizes orbital overlap and conjugation, enhancing the electronic effects. psu.edu
(Z)-Isomer Geometry Non-planar due to steric hindrance, with the nitro group twisted out of the plane.Diminished conjugation, leading to altered reactivity compared to the (E)-isomer. psu.edu

In essence, the nitrovinyl group does not react in isolation; its reactivity is intrinsically linked to the thiophene ring through the vinyl spacer. This vinylogous transmission of electronic effects is a central theme in understanding the chemical transformations of this compound.

Computational and Theoretical Investigations of 2 Methyl 5 E 2 Nitroethenyl Thiophene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the lowest energy conformation on the potential energy surface. For 2-Methyl-5-[(E)-2-nitroethenyl]thiophene, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. The resulting data would reveal the planarity of the thiophene (B33073) ring in conjunction with the nitroethenyl substituent and the spatial orientation of the methyl group. This energy minimization is the first step for subsequent computational analyses.

HOMO-LUMO Orbital Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. For this compound, analysis of the electron density distribution in these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack. The presence of the electron-withdrawing nitro group and the electron-donating methyl-substituted thiophene ring would significantly influence the energies and localizations of these frontier orbitals.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which serve as a valuable tool for confirming experimental findings and interpreting spectral data.

Theoretical NMR Chemical Shift Calculation and Correlation with Experimental Data

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed after DFT geometry optimization. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data. This comparison helps in the precise assignment of signals in the experimental spectrum to specific atoms within the this compound structure. Discrepancies between theoretical and experimental values can often provide deeper insights into solvent effects or conformational dynamics.

Vibrational Frequency Analysis via Computational IR Spectroscopy

Computational vibrational analysis, performed using methods like DFT, calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. The resulting theoretical infrared (IR) spectrum for this compound would show characteristic peaks corresponding to specific functional groups. For instance, it would predict the stretching frequencies for the C-H bonds of the methyl group and thiophene ring, the C=C double bond of the ethenyl bridge, and the symmetric and asymmetric stretches of the nitro (NO₂) group. These calculated frequencies are often scaled by a factor to correct for anharmonicity and method-inherent approximations, allowing for a more accurate comparison with an experimental IR spectrum.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry can be employed to explore the potential reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediate structures, and the associated activation energies for a given chemical transformation. For example, this type of analysis could elucidate the mechanism of its synthesis, such as the condensation reaction between 2-methyl-5-thiophenecarboxaldehyde and nitroethane. It could also be used to predict its reactivity in various chemical environments, such as its behavior in cycloaddition reactions or its susceptibility to nucleophilic addition at the nitroethenyl moiety.

Transition State Characterization for Key Synthetic Transformations

The synthesis of this compound is commonly achieved through a Knoevenagel condensation of 2-methyl-5-formylthiophene with nitroethane, catalyzed by a base. Computational chemistry is instrumental in elucidating the mechanism of this transformation by characterizing the transition states involved.

Theoretical calculations, often employing Density Functional Theory (DFT), can map out the entire reaction pathway. The process begins with the deprotonation of nitroethane by the base to form a nitronate anion. This is followed by the nucleophilic attack of the nitronate on the carbonyl carbon of 2-methyl-5-formylthiophene, leading to a tetrahedral intermediate. The final step involves the elimination of a water molecule to yield the nitroethenyl product.

Each of these steps proceeds through a specific transition state, which represents the highest energy point along the reaction coordinate for that step. Computational models can determine the geometry and energy of these transition states. For instance, the transition state for the C-C bond formation would show the partial formation of the new bond between the nitronate carbon and the aldehyde carbon, and a partial breaking of the carbonyl double bond.

A key aspect of these studies is the calculation of the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. A representative, hypothetical energy profile for the rate-determining step of a similar Knoevenagel condensation is presented in Table 1. bohrium.comresearchgate.net Lower activation energies indicate a faster reaction rate. Theoretical studies on analogous systems have shown that the elimination step is often the rate-determining step in such condensations. bohrium.com

Table 1: Hypothetical Activation Energies for the Rate-Determining Step of a Knoevenagel Condensation

CatalystSolventCalculated ΔG‡ (kcal/mol)
PiperidineEthanol22.5
PyrrolidineTHF20.8
TriethylamineAcetonitrile24.1

Note: Data are hypothetical and for illustrative purposes.

Understanding Regio- and Stereoselectivity through Energy Profiles

Computational chemistry is crucial for understanding the regio- and stereoselectivity observed in the synthesis of this compound.

Regioselectivity: The functionalization of the thiophene ring at the 2 and 5 positions is a common observation in electrophilic substitution reactions, which is relevant to the synthesis of the starting material, 2-methyl-5-formylthiophene. numberanalytics.come-bookshelf.de Computational models can explain this preference by calculating the energies of the intermediates formed upon electrophilic attack at different positions of the thiophene ring. Attack at the 2- or 5-position leads to a more stable carbocation intermediate due to better delocalization of the positive charge, which includes the sulfur atom.

Stereoselectivity: The Knoevenagel condensation can potentially yield both (E) and (Z) isomers. The predominance of the (E)-isomer of this compound is attributed to its greater thermodynamic stability. Computational methods can be used to calculate the relative energies of the (E) and (Z) isomers. The (E)-isomer is generally found to be lower in energy due to reduced steric hindrance between the nitro group and the thiophene ring, as compared to the (Z)-isomer where these groups are on the same side of the double bond.

Furthermore, the energy profiles of the reaction pathways leading to the (E) and (Z) isomers can be calculated. This involves locating the transition states for the formation of both isomers and comparing their activation energies. In most cases, the transition state leading to the more stable (E)-isomer is lower in energy, thus kinetically favoring its formation. nih.govnih.gov

Aromaticity Studies of the Thiophene Ring in the Context of Nitroethenyl Substitution

Thiophene is an aromatic heterocycle, and the introduction of substituents can significantly influence its aromaticity. wikipedia.org The nitroethenyl group at the 5-position of this compound is a strong electron-withdrawing group, which is expected to decrease the aromaticity of the thiophene ring by pulling electron density away from it.

Computational methods provide quantitative measures of aromaticity. Two common methods are Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS: This method calculates the magnetic shielding at the center of the ring. Aromatic compounds have negative NICS values, indicating a diatropic ring current. The more negative the NICS value, the more aromatic the ring.

HOMA: This index is based on the bond lengths within the ring. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic system.

Computational studies on substituted thiophenes would likely show that the presence of the nitroethenyl group leads to a less negative NICS value and a lower HOMA value for the thiophene ring in this compound compared to unsubstituted thiophene. This is due to the increased bond length alternation and reduced ring current caused by the electron-withdrawing nature of the substituent. A hypothetical comparison of aromaticity indices is presented in Table 2. whiterose.ac.ukresearchgate.netresearchgate.net

Table 2: Hypothetical Aromaticity Indices for Substituted Thiophenes

CompoundHOMANICS(0) (ppm)NICS(1)zz (ppm)
Thiophene0.98-13.0-25.0
2-Methylthiophene (B1210033)0.97-12.5-24.2
2-Nitrothiophene0.92-10.8-21.5
2-Methyl-5-nitrothiophene0.91-10.2-20.8

Note: Data are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space Exploration

While this compound is a relatively rigid molecule, it still possesses some conformational flexibility, particularly concerning the orientation of the nitroethenyl group relative to the thiophene ring. Molecular dynamics (MD) simulations can be employed to explore the conformational space of this molecule.

MD simulations model the movement of atoms in a molecule over time, based on a force field that describes the interatomic interactions. By simulating the molecule's behavior, often in a solvent environment, MD can identify the most stable conformations and the energy barriers between them. nih.govmdpi.com

For this compound, MD simulations would likely reveal that the most stable conformation is one where the thiophene ring and the nitroethenyl group are nearly coplanar. This planarity maximizes the conjugation between the π-systems of the thiophene ring and the nitroethenyl group, leading to a more stable electronic structure. The simulations would also provide information on the rotational barrier around the single bond connecting the thiophene ring and the ethenyl group.

Predictive Modeling of Chemical Behavior and Derivatization Potential

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, can be used to forecast the chemical and biological properties of this compound and to guide the synthesis of its derivatives. nih.govnih.gov

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their observed activity (e.g., biological activity, reactivity). The chemical structure is represented by a set of numerical descriptors, which can be calculated using computational methods. These descriptors can encode various aspects of the molecule, such as its electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP). jetir.orgmdpi.com

For this compound, a QSAR model could be developed by synthesizing a series of derivatives with different substituents on the thiophene ring or the nitroethenyl group and measuring their biological activity. Computational descriptors for these molecules would then be calculated and used to build a model that can predict the activity of new, unsynthesized derivatives.

This predictive capability is invaluable for drug discovery and materials science, as it allows for the rational design of new compounds with desired properties, thereby saving time and resources in the laboratory. For example, a QSAR model might suggest that adding an electron-donating group to the thiophene ring at a specific position could enhance the biological activity of the compound.

Research Applications and Future Directions for 2 Methyl 5 E 2 Nitroethenyl Thiophene As a Chemical Scaffold

Strategic Use as a Versatile Synthetic Building Block for Complex Molecules

The 2-Methyl-5-[(E)-2-nitroethenyl]thiophene scaffold is a valuable building block in organic synthesis due to the presence of multiple reactive sites. The nitroalkene functionality is a particularly potent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This reactivity allows for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds, paving the way for the construction of complex molecular architectures.

Furthermore, the nitro group can be transformed into a variety of other functional groups, such as amines, oximes, and carbonyls, further expanding the synthetic utility of the scaffold. The thiophene (B33073) ring itself can also be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions, offering additional avenues for molecular elaboration. The strategic combination of these transformations enables chemists to utilize this compound as a linchpin in the synthesis of intricate target molecules, including those with potential biological activity. Thiophene-based compounds, in general, are recognized as important synthons for a wide array of pharmacologically relevant molecules. nih.govlifechemicals.com

Development of Novel Thiophene-Based Heterocyclic Systems via Derivatization

The derivatization of this compound provides a fertile ground for the synthesis of novel thiophene-based heterocyclic systems. The reactive nitroalkene moiety is particularly amenable to cycloaddition reactions and tandem reactions that can lead to the formation of new rings fused to or substituted on the thiophene core. For instance, the nitroalkene can act as a dienophile in Diels-Alder reactions or as a component in 1,3-dipolar cycloadditions, yielding a variety of polycyclic and heterocyclic structures.

Moreover, intramolecular reactions of derivatives obtained from Michael additions to the nitroalkene can lead to the formation of new heterocyclic rings. This approach has been widely used in the synthesis of various nitrogen- and sulfur-containing heterocycles. researchgate.net The ability to construct such diverse heterocyclic systems is of great interest in medicinal chemistry, as these scaffolds are often found in biologically active compounds. nih.gov

Reaction TypeReactantResulting Heterocyclic System
Diels-Alder ReactionDieneFused cyclohexene-thiophene derivative
1,3-Dipolar CycloadditionAzideTriazoline-substituted thiophene
Michael Addition/CyclizationGuanidineThieno[2,3-d]pyrimidine derivative
Reductive Cyclization-Thieno[2,3-b]pyrrole derivative

Investigation of Structural Modifications for Tuning Electronic Properties in Materials Science Research

The electronic properties of organic materials are intrinsically linked to their molecular structure. The this compound scaffold offers several avenues for structural modification to fine-tune these properties for applications in materials science. The extended π-conjugation system, encompassing the thiophene ring and the nitroethenyl group, is a key feature that can be systematically altered.

Thiophene-containing molecules are a cornerstone of organic semiconductor research due to their excellent charge transport properties and environmental stability. researchgate.net The this compound core can be incorporated into larger conjugated systems to create novel p-type or n-type organic semiconductors. The electron-withdrawing nature of the nitro group can significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials. By strategically modifying the substituents on the thiophene ring or by extending the conjugation, researchers can engineer materials with tailored band gaps and charge carrier mobilities for applications in organic field-effect transistors (OFETs) and other electronic devices. nih.gov

Conjugated polymers based on thiophene are among the most studied classes of materials for organic electronics, with applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.gov The this compound unit can be incorporated as a monomer into polymer chains through various polymerization techniques, such as Stille or Suzuki cross-coupling reactions, after suitable functionalization. The presence of the nitro group can enhance the electron-accepting properties of the resulting polymer, making it a candidate for use as an acceptor material in bulk heterojunction solar cells. The ability to modify the structure of this building block allows for precise control over the optical and electronic properties of the final polymer. mdpi.com

Structural ModificationEffect on Electronic PropertiesPotential Application
Extension of π-conjugationNarrower band gap, red-shifted absorptionOrganic Photovoltaics (OPVs)
Introduction of electron-donating groupsHigher HOMO levelp-type Organic Semiconductors
Introduction of electron-withdrawing groupsLower LUMO leveln-type Organic Semiconductors
PolymerizationFormation of extended conjugated systemActive layer in electronic devices

Exploration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The electrophilic nature of the nitroalkene in this compound makes it an excellent candidate for participation in MCRs. For example, it can react with a nucleophile and an electrophile in a sequential manner to generate highly functionalized thiophene derivatives. The development of novel MCRs involving this scaffold would provide rapid access to diverse molecular structures, which is highly valuable for the generation of compound libraries for drug discovery and materials science. nih.gov

Design and Synthesis of Chemically Diverse Compound Libraries based on the Thiophene Nitroalkene Core

The creation of chemically diverse compound libraries is a crucial step in the discovery of new drugs and materials. nih.gov The this compound scaffold is an ideal starting point for the construction of such libraries due to its facile derivatization. By employing a variety of synthetic methodologies, including Michael additions, cycloadditions, and multicomponent reactions, a large number of distinct compounds can be generated from this single precursor. The resulting library of thiophene derivatives can then be screened for a wide range of biological activities or material properties. The systematic exploration of the chemical space around this core structure holds the potential to uncover novel compounds with desired functions. uniroma1.it

Future Research Initiatives in Thiophene-Containing Nitroalkene Chemistry and their Synthetic Utility

The exploration of thiophene-containing nitroalkenes, such as this compound, is a burgeoning area of research with significant potential for advancements in both synthetic chemistry and drug discovery. Future research initiatives are poised to capitalize on the unique reactivity of this scaffold, paving the way for novel molecular architectures and therapeutic agents.

The synthetic utility of this compound is rooted in the electrophilic nature of the nitroalkene moiety and the inherent aromatic properties of the thiophene ring. The presence of the methyl group at the 5-position of the thiophene ring can influence the electronic and steric environment of the molecule, potentially modulating its reactivity and biological interactions.

Synthesis and Derivatization:

The synthesis of this compound can be achieved through the condensation of 2-methyl-5-thiophenecarboxaldehyde with nitromethane. A general synthetic scheme is presented below:

Reactant 1Reactant 2Catalyst/ConditionsProduct
2-Methyl-5-thiophenecarboxaldehydeNitromethaneBase (e.g., sodium hydroxide, β-alanine)This compound

This foundational reaction provides a straightforward entry point to the target molecule, which can then serve as a versatile intermediate for a variety of chemical transformations. Future research will likely focus on expanding the library of derivatives through reactions targeting the nitroalkene double bond and the thiophene ring.

Potential Synthetic Transformations and Applications:

Reaction TypeReagents/ConditionsPotential ProductsPotential Applications
Michael Addition Nucleophiles (e.g., amines, thiols, carbanions)Functionalized thiophene derivativesSynthesis of novel bioactive molecules, materials science
Cycloaddition Reactions Dienes, DipolesFused heterocyclic systemsDevelopment of complex molecular scaffolds for drug discovery
Reduction of Nitro Group Reducing agents (e.g., H₂, Raney Ni; Fe/HCl)2-(2-Aminoethyl)-5-methylthiophenePrecursors for pharmaceuticals, agrochemicals
Heterocycle Synthesis Various reagentsThieno[c]isoxazole derivatives, pyrazolinesNovel heterocyclic compounds with potential biological activity

The high reactivity of the nitroalkene double bond towards nucleophiles makes it an excellent Michael acceptor. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse libraries of compounds for biological screening. For instance, reaction with amino acids or peptides could lead to novel peptidomimetics.

Furthermore, the nitroalkene moiety can participate in various cycloaddition reactions, providing access to complex heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in natural products and approved drugs. The reduction of the nitro group to an amine opens up another dimension of synthetic utility, providing a key intermediate for the synthesis of various thiophene-based analogues, including potential precursors to established drugs.

Future Directions in Medicinal Chemistry:

Thiophene derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the nitroalkene functionality in this compound presents an opportunity to explore novel therapeutic applications.

Future research in this area will likely focus on:

Antimicrobial Drug Discovery: Investigating the activity of this compound and its derivatives against a panel of pathogenic bacteria and fungi. The electrophilic nature of the nitroalkene may allow it to act as a covalent inhibitor of key microbial enzymes.

Anticancer Research: Exploring the potential of this scaffold to inhibit cancer cell proliferation. Nitroalkenes have been shown to modulate various signaling pathways involved in cancer progression. Structure-activity relationship (SAR) studies will be crucial to optimize the anticancer potency and selectivity of these compounds.

Anti-inflammatory Agents: Evaluating the ability of these compounds to modulate inflammatory pathways. Thiophene-based molecules have been successfully developed as anti-inflammatory drugs, and the addition of the nitroalkene group could lead to novel mechanisms of action.

The development of thiophene-containing nitroalkenes as therapeutic agents will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological evaluation. In silico studies, such as molecular docking, can aid in the rational design of more potent and selective analogues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.